Home > Products > Screening Compounds P2459 > 4-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide
4-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide -

4-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide

Catalog Number: EVT-5914335
CAS Number:
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{[(4-Bromophenyl)amino]carbonothioyl}benzamide

  • Compound Description: This compound is a benzamide derivative featuring a carbonothioyl linker and a 4-bromophenyl substituent on the nitrogen atom. The paper focuses on its synthesis, spectroscopic characterization, mass spectrometry analysis, and crystal structure determination. []
  • Relevance: This compound shares the core benzamide structure with 4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, differing primarily in the substituents on the phenyl ring attached to the nitrogen atom (4-bromo vs. 3-methoxy) and the presence of an ethoxy group at the 4-position of the benzamide ring in the target compound. []

5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v)

  • Compound Description: This benzamide derivative exhibits analgesic activity in a murine acetic acid-induced writhing test and possesses potent COX-1 inhibitory activity, similar to indomethacin. It features a 5-amino group, a 2-ethoxy group, and a 2-methoxyphenyl substituent on the amide nitrogen. []
  • Relevance: This compound shares the benzamide core and the 2-ethoxy substituent with 4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. Both also have a methoxyphenyl group linked to the amide nitrogen, although at different positions (2-methoxy vs. 3-methoxy). Additionally, the target compound has a carbonothioyl linker and lacks the 5-amino group present in 9v. []

5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g)

  • Compound Description: This benzamide derivative demonstrates potent analgesic effects surpassing indomethacin and 9v, without causing noticeable gastric damage or urine discoloration. While it has weaker COX-1 inhibitory activity than indomethacin or 9v, it is still considered a promising analgesic agent. []
  • Relevance: Similar to the target compound and 9v, this molecule possesses a benzamide core and a 2-ethoxy substituent. The key difference lies in the substituent on the amide nitrogen, with 9g bearing a 3-trifluoromethylphenyl group compared to the 3-methoxyphenyl group in 4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. Additionally, the target compound contains a carbonothioyl linker and lacks the 5-amino group found in 9g. []

4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide (ML-1035, 1)

  • Compound Description: This benzamide derivative, a 5-HT3 receptor antagonist, displays interesting pharmacokinetic properties, undergoing metabolic interconversion with its sulfide metabolite but not its sulfone counterpart. []

4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl] methyl]benzamide (57b)

  • Compound Description: This benzamide derivative exhibits potent in vivo gastric emptying activity, matching the potency of the 4-fluorobenzyl analogue AS-4370 in various animal models. It also lacks dopamine D2 receptor antagonistic activity, making it a promising candidate for treating gastrointestinal disorders. []
  • Relevance: This compound shares the core benzamide structure and the 2-ethoxy substituent with 4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. The main difference lies in the substituent on the amide nitrogen, with 57b featuring a complex [[4-(3-pyridylmethyl)-2-morpholinyl]methyl] group compared to the [(3-methoxyphenyl)amino]carbonothioyl group in the target compound. Additionally, 57b has a 4-amino and 5-chloro substituent on the benzamide ring, which are absent in the target compound. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

  • Compound Description: This benzamide derivative acts as a good activator of the p300 histone acetyltransferase (HAT) enzyme. It shows strong interactions with key residues of the catalytic site, suggesting potential for further development as a therapeutic agent. []
  • Relevance: CTB shares the core benzamide structure and the 2-ethoxy substituent with 4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. The main distinction lies in the substituent on the amide nitrogen: CTB features a 4-chloro-3-trifluoromethyl-phenyl group, whereas the target compound has a [(3-methoxyphenyl)amino]carbonothioyl group. Additionally, the target compound has a 4-ethoxy group on the benzamide ring, which is absent in CTB. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

  • Relevance: CTPB shares the core benzamide structure, the 2-ethoxy substituent, and the N-(4-chloro-3-trifluoromethyl-phenyl) group with CTB. Compared to the target compound, CTPB differs in the N-substituent and possesses a 6-pentadecyl group on the benzamide ring, which are absent in 4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. []

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl) benzenesulfonamide (3i)

  • Compound Description: This sulfonamide derivative exhibits potent inhibitory activity against h-NTPDase1, a key enzyme involved in various physiological and pathological processes. []

Properties

Product Name

4-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide

IUPAC Name

4-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C17H18N2O3S/c1-3-22-14-9-7-12(8-10-14)16(20)19-17(23)18-13-5-4-6-15(11-13)21-2/h4-11H,3H2,1-2H3,(H2,18,19,20,23)

InChI Key

AXLPDFCINYUYHZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.